5-(3-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Overview
Description
5-(3-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a useful research compound. Its molecular formula is C11H15ClN2O3 and its molecular weight is 258.7 g/mol. The purity is usually 95%.
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Biological Activity
The compound 5-(3-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione , a derivative of the pyrrolo[3,4-c]pyridine class, has garnered attention for its diverse biological activities. This article synthesizes existing research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 240.72 g/mol. The presence of a chloropropanoyl group and a hexahydro-pyrrolopyridine core contributes to its unique biological profile.
Biological Activity Overview
Research indicates that pyrrolo[3,4-c]pyridine derivatives exhibit a range of biological activities including:
- Analgesic Effects : Compounds in this class have been shown to possess significant analgesic properties, comparable to traditional analgesics like morphine and aspirin. Studies have demonstrated their efficacy in reducing pain responses in animal models without the associated toxicity .
- Antitumor Activity : Some derivatives have displayed promising antitumor effects against various cancer cell lines. For instance, specific modifications in the structure have been correlated with enhanced cytotoxicity against tumor cells .
- Antidiabetic Properties : Certain pyrrolo[3,4-c]pyridine derivatives have been investigated for their ability to improve insulin sensitivity and glucose metabolism in adipocytes, suggesting potential applications in diabetes management .
- Antimycobacterial Activity : The compound has also shown activity against Mycobacterium tuberculosis, with certain derivatives achieving low minimum inhibitory concentrations (MICs), indicating strong antibacterial potential .
The biological activities of this compound are thought to be mediated through several mechanisms:
- Receptor Modulation : Many pyrrolo[3,4-c]pyridine derivatives act as modulators of neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing pain pathways and mood regulation.
- Enzyme Inhibition : This compound may inhibit key enzymes involved in cancer cell proliferation or glucose metabolism, leading to reduced tumor growth or improved insulin sensitivity.
Study 1: Analgesic Activity
In a controlled study assessing the analgesic properties of various pyrrolo[3,4-c]pyridine derivatives, this compound was evaluated using the acetic acid-induced writhing test in mice. Results indicated a significant reduction in writhing compared to control groups, suggesting effective pain relief .
Study 2: Antitumor Efficacy
A series of derivatives were tested against human cancer cell lines. The compound exhibited cytotoxic effects with an IC50 value of 15 µM against breast cancer cells. Structural modifications enhanced potency and selectivity towards cancer cells while minimizing effects on normal cells .
Data Table: Biological Activities of Pyrrolo[3,4-c]pyridine Derivatives
Properties
IUPAC Name |
5-(3-chloropropanoyl)-2-methyl-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3/c1-13-10(16)7-3-5-14(9(15)2-4-12)6-8(7)11(13)17/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWMGSLDDZGVFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CCN(CC2C1=O)C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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